octahydro-1H-indol-3-one

Description

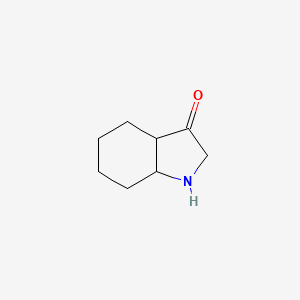

Octahydro-1H-indol-3-one is a bicyclic organic compound featuring a saturated indole backbone with a ketone group at the 3-position. Its structure comprises eight hydrogen atoms in the fused cyclohexane and pyrrolidine rings, conferring rigidity and stereochemical complexity. Synthetic routes often involve catalytic hydrogenation or cyclization strategies, though specific methodologies vary depending on substituents and target applications.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1,2,3a,4,5,6,7,7a-octahydroindol-3-one |

InChI |

InChI=1S/C8H13NO/c10-8-5-9-7-4-2-1-3-6(7)8/h6-7,9H,1-5H2 |

InChI Key |

FJAUWMQZPXPNPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indol-3-one can be achieved through several methods. One common approach involves the hydrogenation of indole or its derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. This process results in the complete saturation of the aromatic ring, yielding this compound.

Another method involves the reduction of 1H-indole-3-carbaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to a hydroxyl group, followed by cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves catalytic hydrogenation of indole derivatives. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The choice of catalyst, reaction temperature, and pressure are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound, although it is already fully saturated.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Further hydrogenated derivatives

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Octahydro-1H-indol-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of octahydro-1H-indol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,7-Dihydro-1H-Indol-4(5H)-One

- Structural Differences : Unlike octahydro-1H-indol-3-one, this compound retains partial unsaturation in the cyclohexane ring (6,7-dihydro), reducing conformational rigidity. The ketone group is positioned at the 4-position instead of the 3-position.

- Synthesis: Prepared via condensation of substituted pyrazoles with triazinoquinoxaline derivatives, yielding high-purity crystals (88% yield for bromophenyl analog, 82% for chlorophenyl analog) .

- Functional Properties : The presence of electron-withdrawing groups (e.g., bromo, chloro) enhances stability, as evidenced by IR peaks at 1680 cm⁻¹ (C=O stretch) and NMR signals for NH groups (δ 1.01–2.23 ppm) .

3-(2-Benzylamino)Ethyl-3-Phenyl-Indol-2(3H)-One Hydrochloride

- Applications : Likely explored for receptor-binding studies due to its charged hydrochloride form, which enhances solubility compared to the parent this compound .

Octahydro-1H-Isoindol-1-One Derivatives

- Structural Differences : Isoindol-one isomers feature a ketone at the 1-position rather than the 3-position. The compound in includes additional hydroxyl, methyl, and furanyl substituents, expanding its stereochemical diversity.

- Biological Relevance : Such derivatives are investigated for antimicrobial or anticancer activity, leveraging the hydroxyl and methylene groups for targeted interactions .

Key Research Findings

- Catalytic Efficiency : The synthesis of bromophenyl-substituted 6,7-dihydro-1H-indol-4(5H)-one achieved 88% yield under mild conditions, outperforming traditional methods for this compound derivatives, which often require harsher reagents .

- Solubility vs. Bioactivity : Hydrochloride derivatives () sacrifice lipophilicity for aqueous solubility, a trade-off critical for pharmacokinetic optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.